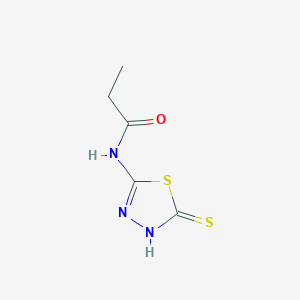

N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)propanamide

Vue d'ensemble

Description

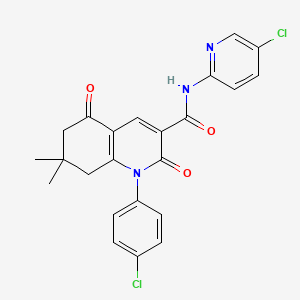

“N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)propanamide” is a compound with a five-membered heterocyclic ring and the N—(C=O)—C plane of the acetamide group . The compound is essentially co-planar, with a dihedral angle of 1.25° .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis

The molecular structure of the compound is characterized by a five-membered heterocyclic ring and the N—(C=O)—C plane of the acetamide group . The two dimethyl sulfoxide molecules are each disordered over two positions with occupancy ratios of 0.605 (2):0.395 (2) and 0.8629 (18):0.1371 (18) .Applications De Recherche Scientifique

Therapeutic Potential

N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)propanamide derivatives have been explored for their central nervous system (CNS) activity, showing marked antidepressant and anxiolytic properties. These properties are comparable to reference drugs like Imipramine and Diazepam, highlighting their potential as promising compounds for treating depression and anxiety disorders (Clerici et al., 2001).

Enzyme Inhibition for Therapeutic Application

Compounds related to N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)propanamide have been identified as potent inhibitors of the tumor-associated carbonic anhydrase isozyme IX. This enzyme is associated with cancer cell proliferation and survival, making these inhibitors potential candidates for cancer therapy. Inhibition of this isozyme could lead to novel antitumor agents (Ilies et al., 2003).

Antimycobacterial Effects

A new class of antituberculosis agents has been developed from derivatives of N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)propanamide, demonstrating outstanding in vitro activity against Mycobacterium tuberculosis. These compounds possess a highly selective antimycobacterial effect and exhibit low toxicity, making them of particular interest for further development as antitubercular drugs (Karabanovich et al., 2016).

Antifungal and Antibacterial Activities

Compounds derived from N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)propanamide, such as aminobenzolamide derivatives, have shown significant antifungal activity against Aspergillus and Candida species. Their mode of action appears to be unrelated to inhibition of lanosterol-14-α-demethylase, suggesting a novel antifungal mechanism that could be explored further (Mastrolorenzo et al., 2000).

Material Science Applications

The coordination behavior of 1,3,4-thiadiazole derivatives with transition metals has been studied for potential applications in materials chemistry. These compounds have been found to be excellent precursors for the crystal engineering of organometallic materials, demonstrating their versatility beyond biomedical applications (Ardan et al., 2017).

Propriétés

IUPAC Name |

N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS2/c1-2-3(9)6-4-7-8-5(10)11-4/h2H2,1H3,(H,8,10)(H,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELFBHWGNQVNQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NNC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560502 | |

| Record name | N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62314-83-4 | |

| Record name | N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Propanone, 1-(2-hydroxybicyclo[2.2.1]hept-7-yl)-2,2-dimethyl-](/img/structure/B1658749.png)

![Ethyl 2-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B1658751.png)

![1-[2-Methyl-5-(4-pyridin-2-ylpiperazin-1-yl)sulfonyl-2,3-dihydroindol-1-yl]ethanone](/img/structure/B1658756.png)

![[2-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] benzenesulfonate](/img/structure/B1658759.png)

![(4Z)-4-[hydroxy(phenyl)methylidene]-1-(2-methylphenyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B1658763.png)

![(5E)-1-benzyl-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1658768.png)

![4-Methyl-2-phenylindeno[2,1-b]pyran](/img/structure/B1658770.png)

![N-[(E)-(5-Tert-butyl-2-hydroxyphenyl)methylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide](/img/structure/B1658771.png)

![2-(3-Oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(3-propan-2-yloxypropyl)acetamide](/img/structure/B1658772.png)